molecular formula C16H21N3O3 B2629818 1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone CAS No. 1903509-98-7

1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone

Cat. No. B2629818
M. Wt: 303.362
InChI Key: BAVHLJJCSMDXIZ-UHFFFAOYSA-N
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Description

1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). AZD-9291 is a potent and selective inhibitor of both EGFR sensitizing and T790M resistance mutations, which are the most common mutations in NSCLC patients.

Scientific Research Applications

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

Field

Biomedical Research

Application Summary

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have been described in more than 5500 references (2400 patents) up to date .

Methods of Application

The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

Results or Outcomes

These compounds have attracted the interest of medicinal chemists due to the close similarity with the purine bases adenine and guanine .

Anti-tubercular Agents: Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives

Field

Pharmaceutical Research

Application Summary

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Methods of Application

These compounds were synthesized starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .

Results or Outcomes

Among the tested compounds, five compounds showed significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine

Field

Material Science and Optics

Application Summary

1,2,4-Triazolo[4,3-a]pyridine-3-amine is a new triazolopyridine derivative. Its structural and spectroscopic properties have been described .

Methods of Application

The FTIR spectrum of this compound was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 .

Results or Outcomes

The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Field

Organic Chemistry

Application Summary

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Methods of Application

Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Results or Outcomes

The advantages and drawbacks of these methods are considered .

properties

IUPAC Name

1-[4-(3-pyridin-3-yloxyazetidine-1-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-12(20)18-7-4-13(5-8-18)16(21)19-10-15(11-19)22-14-3-2-6-17-9-14/h2-3,6,9,13,15H,4-5,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVHLJJCSMDXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone

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